BCN-exo-PEG2-NH2

Bioorthogonal Chemistry SPAAC Kinetics ADC Conjugation

BCN-exo-PEG2-NH2 (CAS 1357379-13-5) is the crystalline exo stereoisomer essential for reproducible ADC assembly and PROTAC synthesis. The endo isomer can exhibit oily states that compromise stoichiometric accuracy, whereas the exo configuration ensures solid-state handling and precise mass quantification—critical for consistent drug-to-antibody ratio and conjugate yield. The PEG2 spacer (≈8-atom extension) enhances aqueous solubility while maintaining optimal linker length for ternary complex formation. For site-specific antibody conjugation, metabolic labeling, or PROTAC assembly, the exo isomer delivers batch-to-batch reproducibility.

Molecular Formula C17H28N2O4
Molecular Weight 324.4 g/mol
Cat. No. B1380014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-exo-PEG2-NH2
Molecular FormulaC17H28N2O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1
InChIInChI=1S/C17H28N2O4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13,18H2,(H,19,20)/t14-,15+,16?
InChIKeyYZGOWXGENSKDSE-XYPWUTKMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCN-exo-PEG2-NH2 for SPAAC Bioorthogonal Conjugation: Key Specifications and ADC Linker Utility


BCN-exo-PEG2-NH2 (CAS 1357379-13-5) is a heterobifunctional linker of molecular weight 324.42 g/mol and formula C17H28N2O4, comprising a strained exo-bicyclo[6.1.0]non-4-yne (BCN) group, a diethylene glycol (PEG2) spacer, and a terminal primary amine . It is primarily employed as an ADC linker and bioorthogonal conjugation reagent via strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazoles with azide-containing molecules without copper catalysts . The PEG2 spacer enhances aqueous solubility and reduces steric hindrance during bioconjugation .

BCN-exo-PEG2-NH2: Why Exo-Isomer Sourcing Matters Over Generic BCN-PEG-Amine Alternatives


Generic substitution of BCN-PEG-amine derivatives fails because stereoisomerism at the BCN cyclooctyne junction directly influences synthetic accessibility and physical handling without altering click reactivity. While a recent reevaluation established that endo- and exo-BCN isomers exhibit indistinguishable reaction kinetics in SPAAC (k₂ ≈ 1.7 × 10³ M⁻¹ s⁻¹ for exo-BCN-CH₂OH versus endo analog) [1], the exo configuration confers distinct crystallinity and storage stability characteristics that impact large-scale handling and reproducibility. BCN-exo-PEG2-NH2 is supplied as a solid at room temperature , whereas endo-BCN-PEG2-NH2 (CAS 1263166-93-3) can exhibit oily or variable physical states depending on purity [2]. In multi-step syntheses—particularly ADC or PROTAC assembly requiring precise stoichiometry—uncontrolled isomer interconversion or batch-to-batch physical state variation introduces quantification errors that can compromise conjugate yield and drug-to-antibody ratio (DAR) consistency. Therefore, procurement of the specified exo isomer is essential for ensuring reproducible solid handling and accurate mass quantification.

BCN-exo-PEG2-NH2: Quantitative Evidence of Differentiation vs. Endo-BCN, DBCO, and PEG-Length Analogs


Exo vs. Endo BCN: Equivalent SPAAC Kinetics Eliminates Reactivity as a Selection Barrier

Recent stopped-flow spectroscopic analysis and Eyring thermodynamic parameter determination established that endo- and exo-BCN isomers exhibit no significant difference in SPAAC reaction rates. Specifically, exo-BCN-CH₂OH displayed a second-order rate constant k₂ of 1.7 × 10³ M⁻¹ s⁻¹ in SPOCQ reactions, which was found to be near-identical to that of its endo counterpart under identical conditions [1]. This finding contradicts earlier assumptions of isomer-dependent reactivity and clarifies that selection between exo- and endo-BCN derivatives should be based on physical properties rather than click kinetics.

Bioorthogonal Chemistry SPAAC Kinetics ADC Conjugation

BCN vs. DBCO: Quantitative Trade-Off in Reactivity and Hydrophilicity for Aqueous Bioconjugation

BCN-based linkers offer a distinct balance between reactivity and hydrophilicity compared to dibenzocyclooctyne (DBCO) derivatives. Literature reports indicate that BCN achieves a reaction rate constant of 2.0–2.9 M⁻¹ s⁻¹ with electron-deficient aryl azides, representing up to a 29-fold acceleration relative to aliphatic azides [1]. While DBCO exhibits faster baseline SPAAC kinetics (typically 0.2–0.5 M⁻¹ s⁻¹ with aliphatic azides [2]), it is markedly more hydrophobic. BCN derivatives—including BCN-exo-PEG2-NH2—are documented to provide superior aqueous solubility and reduced non-specific binding in protein-labeling applications due to the smaller, less lipophilic bicyclononyne core .

Bioorthogonal Chemistry SPAAC Bioconjugation

PEG2 Spacer Length: Optimizing Solubility vs. Steric Shielding in ADC Linker Design

BCN-exo-PEG2-NH2 incorporates exactly two ethylene glycol repeat units (PEG2, diethylene glycol), distinguishing it from shorter (no PEG) and longer (PEG3, PEG4) analogs. The PEG2 spacer confers a molecular weight of 324.42 g/mol and provides an optimal balance of aqueous solubility and minimal steric bulk . In contrast, BCN-NH2 (CAS 1263166-93-3, no PEG spacer) exhibits reduced water solubility, requiring higher organic co-solvent concentrations that can denature sensitive protein payloads . Conversely, longer PEG3 and PEG4 BCN linkers increase hydrophilicity but add bulk that may interfere with payload binding to intracellular targets in PROTAC applications or limit achievable drug-to-antibody ratio in ADC assembly [1].

ADC Linker PEG Spacer Conjugation Efficiency

BCN-exo-PEG2-NH2: Validated Research and Industrial Application Scenarios


Site-Specific Antibody-Drug Conjugate (ADC) Assembly via SPAAC

BCN-exo-PEG2-NH2 is directly applicable as a heterobifunctional ADC linker for site-specific antibody conjugation. The exo-BCN group undergoes copper-free SPAAC with azide-functionalized payloads (e.g., cytotoxic agents, fluorophores, PROTACs), while the terminal amine can be conjugated to antibody lysine residues or pre-functionalized Fc regions via NHS ester or other amine-reactive chemistries . The PEG2 spacer provides sufficient aqueous solubility to maintain antibody integrity during conjugation without introducing excessive linker bulk that could impair antigen binding . This application is supported by vendor documentation explicitly classifying the compound as an ADC linker and by its integration into site-specific conjugation workflows [1].

PROTAC Linker for Ternary Complex Optimization

BCN-exo-PEG2-NH2 serves as a modular PROTAC linker for assembling chimeric degrader molecules. The exo-BCN group enables SPAAC-mediated conjugation to azide-bearing E3 ligase ligands or target protein binders, while the amine terminus facilitates coupling to the complementary warhead . The PEG2 spacer length (approximately 8 atoms of linker extension) falls within the optimal range for PROTAC ternary complex formation, avoiding both insufficient reach (as with zero-PEG linkers) and excessive conformational entropy (as with longer PEG chains) that can reduce degradation efficiency . This application is supported by the explicit classification of endo-BCN-PEG2-NH2 as a PROTAC linker and the structural equivalence of exo- and endo- BCN stereoisomers for SPAAC click chemistry [1].

Bioorthogonal Fluorescent Labeling of Live-Cell Proteins

BCN-exo-PEG2-NH2 is suited for metabolic labeling and live-cell imaging applications requiring copper-free bioorthogonal chemistry. The exo-BCN moiety undergoes rapid SPAAC with azide-modified biomolecules (e.g., azidohomoalanine-labeled proteins, azido-sugars) in cell culture media or intracellular compartments without copper-induced cytotoxicity . The PEG2 spacer enhances probe solubility in aqueous cellular environments and reduces non-specific membrane adsorption compared to more hydrophobic DBCO-based probes, enabling higher signal-to-noise ratios in fluorescence microscopy . The exo isomer's solid-state handling facilitates accurate preparation of labeling cocktails, ensuring reproducible staining intensity across experimental replicates [1].

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